molecular formula C16H23NO3S B4647058 1-[2-(propylsulfonyl)benzoyl]azepane

1-[2-(propylsulfonyl)benzoyl]azepane

Cat. No.: B4647058
M. Wt: 309.4 g/mol
InChI Key: LLTMCHFDONRKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Propylsulfonyl)benzoyl]azepane is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a seven-membered azepane ring, a structural motif present in more than 20 FDA-approved drugs and known for its diverse pharmacological potential . The core azepane structure is a cyclic secondary amine, and its derivatives are frequently investigated for their bioactivity . The molecular architecture of this compound, which incorporates a benzoyl group linked to a propylsulfonyl chain, suggests it could serve as a key intermediate or scaffold for developing enzyme inhibitors. Azepane-based compounds are recognized for their ability to interact with enzyme active sites; for instance, related azepane derivatives have been designed as potent inhibitors for protein kinases such as Protein Kinase B (PKB/Akt) and Protein Kinase A (PKA), which are critical targets in cancer and metabolic disease research . The strategic inclusion of the sulfonyl group can enhance binding affinity and modulate the compound's physicochemical properties. Researchers can utilize this compound to explore new therapeutic agents for various diseases, study structure-activity relationships (SAR), and investigate novel mechanisms of action in biological systems . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

azepan-1-yl-(2-propylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-2-13-21(19,20)15-10-6-5-9-14(15)16(18)17-11-7-3-4-8-12-17/h5-6,9-10H,2-4,7-8,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMCHFDONRKAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the common synthetic routes for 1-[2-(propylsulfonyl)benzoyl]azepane, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling a propylsulfonyl chloride derivative with a benzoyl-substituted azepane precursor. Key steps include:
  • Sulfonylation : Reacting 2-benzoylazepane with propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization from 2-propanol-DMF mixtures to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) with chloroform-based eluents ensures reaction completion .
    Critical parameters include stoichiometric control of sulfonyl chloride, inert atmosphere to prevent side reactions, and temperature modulation to avoid decomposition.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and confirm sulfonyl/azepane integration. Aromatic protons (δ 7.5–8.5 ppm) and sulfonyl-linked methylene groups (δ 3.0–3.5 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, methanol-water mobile phase) assesses purity (>95%) and resolves stereoisomers if present .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 339.15) and fragments related to sulfonyl cleavage .

Q. What preliminary biological screening assays are recommended for assessing the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations to evaluate potency .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of sulfonyl-containing azepane derivatives?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may influence activity .
  • Structural Analog Comparison : Benchmark against analogs (e.g., thienylsulfonyl or nitro-substituted azepanes) to isolate substituent-specific effects .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of the benzoyl and sulfonyl moieties?

  • Methodological Answer :
  • Systematic Substituent Variation : Synthesize derivatives with halogenated benzoyl groups or varying sulfonyl alkyl chains (e.g., ethyl vs. propyl) .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution at sulfonyl oxygen) to predict binding affinity .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to map binding interactions and guide rational design .

Q. How can low yields in the sulfonylation step during synthesis be addressed?

  • Methodological Answer :
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride activation .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility .
  • In Situ Monitoring : 19^{19}F NMR (if fluorinated intermediates are used) tracks reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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